5-(Azetidin-3-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole

S1P receptor modulation autoimmune disease immunology

5-(Azetidin-3-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole (CAS 1514231-98-1; C10H15N3O2; MW 209.24 g/mol) is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core substituted at the 3-position with a tetrahydropyran (oxan-4-yl) group and at the 5-position with an azetidine moiety. The compound falls within the broader class of 1,2,4-oxadiazole azetidine derivatives, which are explicitly claimed in patents as sphingosine-1-phosphate (S1P) receptor modulators with therapeutic relevance in autoimmune, inflammatory, and oncology indications.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
CAS No. 1514231-98-1
Cat. No. B1470493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azetidin-3-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole
CAS1514231-98-1
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1COCCC1C2=NOC(=N2)C3CNC3
InChIInChI=1S/C10H15N3O2/c1-3-14-4-2-7(1)9-12-10(15-13-9)8-5-11-6-8/h7-8,11H,1-6H2
InChIKeyABLMPSDRZIPHDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Azetidin-3-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole (CAS 1514231-98-1): Structural Identity, Procurement Considerations, and Evidence-Based Differentiation


5-(Azetidin-3-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole (CAS 1514231-98-1; C10H15N3O2; MW 209.24 g/mol) is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core substituted at the 3-position with a tetrahydropyran (oxan-4-yl) group and at the 5-position with an azetidine moiety . The compound falls within the broader class of 1,2,4-oxadiazole azetidine derivatives, which are explicitly claimed in patents as sphingosine-1-phosphate (S1P) receptor modulators with therapeutic relevance in autoimmune, inflammatory, and oncology indications [1]. Multiple vendors offer this compound at 95-98% purity for research use .

Why Generic Substitution Fails for 5-(Azetidin-3-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole: Comparator-Based Selectivity and Structural Rationale


Substituting 5-(azetidin-3-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole with a generic oxadiazole analog is inadvisable without rigorous revalidation due to the pronounced structure-activity relationship (SAR) sensitivity documented for this chemotype. In the azetidinyl oxadiazole series targeting mGluR5, minor substituent positional changes produce functional inversion from positive allosteric modulator (PAM) to negative allosteric modulator (NAM), with meta-substituted aryl analogs retaining potency while para-substituted analogs yield inactive compounds or NAMs [1]. The 1,2,4-oxadiazole core confers measurable metabolic stability advantages over other heterocyclic bioisosteres, with half-lives exceeding 93 minutes in mouse liver microsomes and plasma AUC values reaching 17,380-24,290 ng·h/mL for optimized analogs [2]. Furthermore, the S1P receptor modulator patent landscape explicitly claims the combination of the 1,2,4-oxadiazole ring with the azetidine moiety as essential for receptor selectivity [3].

Quantitative Differentiation Evidence for 5-(Azetidin-3-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole vs. Closest Analogs


Evidence Item 1: Patent-Protected 1,2,4-Oxadiazole-Azetidine Scaffold as S1P Receptor Modulator

The combination of a 1,2,4-oxadiazole core with an azetidine substituent, as present in the target compound, is explicitly claimed in U.S. Patent No. 8,859,598 as essential for achieving potent and selective sphingosine-1-phosphate (S1P) receptor modulation [1]. The patent teaches that azetidine-containing oxadiazoles exhibit distinct receptor binding profiles compared to analogs bearing alternative nitrogen heterocycles (e.g., pyrrolidine, piperidine), with the constrained four-membered azetidine ring providing enhanced S1P receptor subtype selectivity [1]. While specific EC50 or Ki values for the target compound are not publicly disclosed, the structural features map directly to Formula I compounds designated as 'potent and selective S1P modulators' in the patent claims [1].

S1P receptor modulation autoimmune disease immunology GPCR pharmacology

Evidence Item 2: Meta-Substitution Pharmacophore Requirement in Azetidinyl Oxadiazole mGluR5 Modulators

A 2012 SAR study of aryl azetidinyl oxadiazoles as mGluR5 modulators demonstrated that the 1,2,4-oxadiazole-azetidine core exhibits extremely tight pharmacophore constraints [1]. Meta-substituted aryl oxadiazoles retained mGluR5 PAM activity, whereas para-substituted analogs yielded inactive compounds or functionally inverted to NAMs [1]. The target compound's tetrahydropyran (oxan-4-yl) group at the 3-position represents a non-aryl, saturated heterocyclic substitution that deviates from the aryl oxadiazole series but retains the essential azetidine-oxadiazole pharmacophore. No direct potency data exist for the target compound; however, the study underscores that any deviation from validated substitution patterns can abolish or invert activity [1].

mGluR5 allosteric modulation CNS drug discovery SAR

Evidence Item 3: 1,2,4-Oxadiazole Core Confers Enhanced Metabolic Stability vs. Ester and Amide Bioisosteres

The 1,2,4-oxadiazole ring functions as a metabolically stable bioisostere of esters and amides, resisting hydrolytic cleavage that commonly limits the in vivo exposure of ester-containing analogs [1]. A 2024 J. Med. Chem. study of 1,2,4-oxadiazole derivatives as PLpro inhibitors reported that optimized compounds exhibited half-lives exceeding 93.2 minutes in mouse liver microsomes and achieved plasma AUC0-t values of 17,380-24,290 ng·h/mL following oral administration in mice [1]. While the target compound itself has not been profiled in this assay, the 1,2,4-oxadiazole core is the primary determinant of this metabolic stability advantage, distinguishing it from structurally similar heterocycles (e.g., 1,3,4-oxadiazole, 1,2,3-triazole) that exhibit divergent metabolic liabilities [1].

metabolic stability drug metabolism PK oxadiazole bioisostere

Evidence Item 4: Tetrahydropyran (THP) Group Enhances Aqueous Solubility vs. Lipophilic Aryl or Cycloalkyl Analogs

The tetrahydropyran (oxan-4-yl) substituent at the 3-position of the oxadiazole ring introduces a hydrogen-bond-accepting oxygen atom that improves aqueous solubility relative to lipophilic aryl or saturated carbocyclic (e.g., cyclohexyl) analogs . Physicochemical database entries report an aqueous solubility value of 38 (units unspecified) for compounds containing this moiety, with pH-dependent solubility data also available . In the mGluR5 PAM series, tetrahydropyran-containing analogs demonstrated improved drug-like properties compared to purely aromatic counterparts [1]. This solubility advantage translates to easier formulation for in vitro and in vivo assays without requiring high DMSO concentrations or specialized solubilization excipients.

solubility physicochemical properties tetrahydropyran formulation

Recommended Research and Industrial Application Scenarios for 5-(Azetidin-3-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole (CAS 1514231-98-1)


S1P Receptor Modulator Lead Discovery and Hit-to-Lead Optimization

This compound is appropriate for S1P receptor modulator discovery programs, particularly those targeting autoimmune indications (e.g., multiple sclerosis, inflammatory bowel disease) or oncology applications where S1P1 receptor agonism or antagonism is therapeutically relevant [1]. The 1,2,4-oxadiazole-azetidine core falls within the explicit claim scope of U.S. Patent No. 8,859,598 for potent and selective S1P receptor modulation, providing a structurally validated starting point for analog synthesis and SAR expansion [1]. Procurement for this use case should prioritize high-purity material (>95%) for reliable in vitro pharmacology profiling across S1P1-5 receptor subtypes.

Metabolically Stable Bioisostere Replacement for Ester- or Amide-Containing Leads

This compound is suitable for medicinal chemistry campaigns seeking to replace hydrolytically labile ester or amide moieties with a metabolically stable 1,2,4-oxadiazole bioisostere [1]. The 1,2,4-oxadiazole core has demonstrated in vivo metabolic stability in mouse models, with half-lives exceeding 93.2 minutes and oral bioavailability up to 39.1% for optimized derivatives [1]. This stability advantage reduces the risk of PK-driven attrition during lead optimization. The tetrahydropyran group provides additional aqueous solubility benefits that facilitate assay development [2].

CNS-Targeted mGluR5 Allosteric Modulator Development (with SAR Caveats)

This compound may be evaluated in mGluR5 modulator programs targeting CNS disorders (e.g., schizophrenia, fragile X syndrome, levodopa-induced dyskinesia) [1]. However, users must carefully control substitution patterns during SAR exploration, as the azetidinyl oxadiazole chemotype exhibits extremely tight pharmacophore requirements [1]. Meta-substitution on the oxadiazole ring is essential for retaining PAM activity; para-substitution yields inactive compounds or NAMs [1]. The tetrahydropyran group represents a non-aryl substitution that deviates from published SAR; functional activity cannot be assumed and must be empirically determined.

Aqueous Assay Development and High-Throughput Screening (HTS) Triage

This compound is well-suited for aqueous biological assays and HTS campaigns where solubility and DMSO tolerance are limiting factors. The tetrahydropyran (oxan-4-yl) group introduces a hydrogen bond acceptor that enhances aqueous solubility relative to fully lipophilic analogs [1], as supported by solubility database entries for this chemotype [2]. This property facilitates reliable dose-response curve generation in biochemical and cell-based assays without requiring high DMSO concentrations that may confound results or induce cellular toxicity. Users should confirm batch-specific solubility under their exact assay buffer conditions prior to large-scale screening.

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